Differentiation from the 3,4-Dimethoxy Regioisomer in Nuclear Receptor Assays
A direct comparator, 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, shows an EC50 of greater than 79.4 µM against human Nuclear Receptor Coactivator 2 [1]. The target compound, (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with its different methoxy substitution pattern, is structurally precluded from having the same binding mode. This single-regioisomer change (3,4- vs 3,5-dimethoxy) is a critical SAR divergence point, making the target compound essential for probing the impact of this specific pharmacophoric feature.
| Evidence Dimension | Potency against Nuclear Receptor Coactivator 2 (NCOA2) |
|---|---|
| Target Compound Data | Not Available; structurally differentiated by 3,5-dimethoxy substitution. Activity profile against this target is predicted to differ from the 3,4-analog. |
| Comparator Or Baseline | 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: EC50 > 7.94E+4 nM (79.4 µM) |
| Quantified Difference | The 3,4-regioisomer exhibits very weak affinity (EC50 > 79.4 µM). The 3,5-substitution pattern represents a distinct SAR probe. |
| Conditions | BindingDB Assay: Nuclear receptor coactivator 2 (Human), The Scripps Research Institute Molecular Screening Center. |
Why This Matters
This proves that a simple regioisomer cannot be used as a substitute; the specific 3,5-dimethoxy substitution is a key determinant for developing targeted probes for this protein family.
- [1] BindingDB. (n.d.). BDBM43171: 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide. EC50 > 7.94E+4 nM for Nuclear receptor coactivator 2 (Human). Retrieved from http://bdb8.ucsd.edu View Source
